1-Allyl-3-(pyridin-4-yl)thiourea

Description

General Overview of Thiourea (B124793) Chemistry and its Significance in Organic and Inorganic Synthesis

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, is the structural analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom. mdpi.comwikipedia.org This substitution of a highly electronegative oxygen atom with sulfur, which has an electronegativity similar to carbon, results in significant differences in chemical properties. nih.govuobabylon.edu.iq Thioureas exhibit higher acidity and are stronger hydrogen bond donors compared to their urea counterparts. nih.gov These compounds can exist in two tautomeric forms: the thione form, which is more common, and the thiol form (isothiourea). mdpi.com

The versatility of the thiourea scaffold has made it a subject of significant interest in chemical research. In organic synthesis, thiourea and its derivatives are valuable intermediates and building blocks for creating a wide array of organic molecules, particularly heterocyclic compounds. wikipedia.orgnih.govannexechem.com For instance, they are key precursors in the synthesis of pyrimidine (B1678525) derivatives through condensation with β-dicarbonyl compounds and for aminothiazoles by reacting with α-haloketones. wikipedia.org Numerous methods exist for the synthesis of substituted thioureas, with the reaction between an amine and an isothiocyanate being a widely used approach. acs.orgmdpi.com Other methods include the condensation of amines with carbon disulfide. acs.orgorganic-chemistry.org

In the realm of inorganic chemistry, thiourea derivatives are recognized for their ability to act as versatile ligands. nih.gov The presence of nitrogen and sulfur atoms with lone pairs of electrons allows them to form stable complexes with a variety of metal ions. mdpi.comannexechem.comanalis.com.my This chelating ability is a key feature of their chemical profile. annexechem.com The diverse reactivity and bonding capabilities of thioureas have cemented their role as important components in the synthesis of both organic and inorganic compounds, with applications ranging from organocatalysis to medicinal chemistry. nih.govacs.orgnih.gov

The Position of 1-Allyl-3-(pyridin-4-yl)thiourea within the Thiourea Landscape: Structural Features and Research Potential

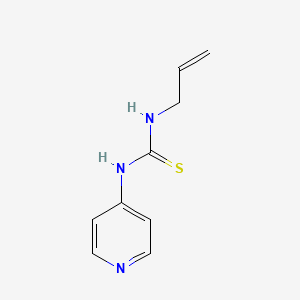

This compound is an unsymmetrically disubstituted thiourea derivative. Its structure is characterized by the central thiocarbonyl group (C=S) flanked by two different nitrogen substituents: an allyl group (-CH₂CH=CH₂) and a pyridin-4-yl group (a pyridine (B92270) ring attached at the 4-position).

Structural Features:

Thiourea Core: Provides the fundamental framework, enabling hydrogen bonding and potential for metal coordination. nih.gov

Allyl Group: An unsaturated hydrocarbon chain that introduces flexibility and a site for potential further chemical modifications.

Pyridin-4-yl Group: A nitrogen-containing aromatic heterocycle. The pyridine ring can influence the electronic properties of the molecule and provides an additional potential site for coordination or interaction. The presence of heterocyclic substituents on thiourea derivatives is a common strategy in the development of new compounds. nih.gov

The synthesis of N,N'-disubstituted thioureas like this compound is typically achieved through the reaction of an appropriate isothiocyanate with an amine. mdpi.com In this case, the logical synthetic route would involve the reaction of allyl isothiocyanate with 4-aminopyridine (B3432731).

Research Potential: The combination of the allyl group, the pyridine ring, and the thiourea moiety suggests significant potential for this compound in various research fields. Thiourea derivatives are extensively studied for a wide range of biological activities. mdpi.commdpi.com The incorporation of a pyridine ring, a common pharmacophore, and an allyl group points towards potential applications in medicinal chemistry. For example, related structures containing 1,3,4-thiadiazole (B1197879) and pyridine moieties have been investigated for anticancer and antimicrobial properties. Furthermore, the demonstrated ability of thioureas to act as organocatalysts and ligands for metal complexes opens avenues for exploring the catalytic and coordination chemistry of this compound. nih.govannexechem.com The synthesis and characterization of structurally related compounds, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, indicate an ongoing scientific interest in molecules that combine these specific functional groups. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-3-pyridin-4-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h2-4,6-7H,1,5H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYGOTJXHYURJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular and Crystal Structures: 1 Allyl 3 Pyridin 4 Yl Thiourea

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of a synthesized compound. Techniques such as NMR, FT-IR, Raman, and UV-Vis spectroscopy each provide unique pieces of information that, when combined, allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each has. For 1-Allyl-3-(pyridin-4-yl)thiourea, one would expect to see distinct signals for the N-H protons, the protons of the allyl group (CH₂ and CH=CH₂), and the protons of the pyridyl ring.

¹³C NMR: This analysis detects the carbon atoms in the molecule. Key signals would include the thiocarbonyl carbon (C=S), which typically appears at a characteristic downfield shift, as well as distinct signals for the carbons in the allyl and pyridyl groups.

Table 1: Expected NMR Data for this compound (Note: The following table is a hypothetical representation as experimental data is not available in the searched literature.) | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | Data not available | Pyridyl-H | Data not available | C=S | | Data not available | NH | Data not available | Pyridyl-C | | Data not available | Allyl-H (CH) | Data not available | Allyl-C | | Data not available | Allyl-H (CH₂) | | | | Data not available | Allyl-H (=CH₂) | | |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy measures the energy required to induce vibrations in molecular bonds. FT-IR and Raman are complementary techniques that are invaluable for identifying functional groups.

FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations, C-H stretching of the allyl and pyridyl groups, C=C stretching of the allyl group, C=N and C=C stretching within the pyridine (B92270) ring, and the C=S (thione) stretching vibration.

Raman Spectroscopy: Raman analysis would provide complementary information, particularly for the non-polar bonds, such as the C=C and C=S bonds, which often give strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound (Note: The following table is a hypothetical representation as experimental data is not available in the searched literature.)

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| Alkene C-H stretch | Data not available | Data not available |

| C=C stretch (alkene) | Data not available | Data not available |

| C=N, C=C stretch (pyridyl) | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the pyridine ring and n → π* transitions associated with the thiocarbonyl group (C=S).

Table 3: Expected UV-Vis Absorption Data for this compound (Note: The following table is a hypothetical representation as experimental data is not available in the searched literature.)

| λₘₐₓ (nm) | Electronic Transition | Solvent |

|---|---|---|

| Data not available | π → π* | Not specified |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecule's connectivity and conformation.

Determination of Molecular Geometry and Bond Parameters

An X-ray diffraction study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data would confirm the planarity of the pyridine ring and the geometry around the thiourea (B124793) core.

Table 4: Selected Bond Parameters for Thiourea Derivatives (Note: This table presents typical bond-length ranges for related compounds, as specific data for this compound is unavailable.)

| Bond | Typical Length (Å) |

|---|---|

| C=S | 1.68 - 1.71 |

| C-N | 1.33 - 1.45 |

Analysis of Asymmetric Unit and Crystal System

The crystallographic analysis would also define the macroscopic symmetry of the crystal. This includes identifying the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry operations within the crystal lattice. The asymmetric unit, the smallest part of the crystal from which the entire structure can be generated by these symmetry operations, would also be determined. For a simple case, the asymmetric unit might contain a single molecule of this compound.

Table 5: Expected Crystal Data for this compound (Note: The following table is a hypothetical representation as experimental data is not available in the searched literature.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Z (Molecules per unit cell) | Data not available |

Conformational Analysis and Tautomerism

The conformational landscape and tautomeric equilibrium are central to understanding the chemical behavior and potential applications of this compound. These aspects are primarily governed by the rotational freedom around its single bonds and the potential for proton migration.

The flexibility of this compound is primarily determined by the rotation around three key single bonds: the C-N bond of the pyridinyl group, the C-N bond of the allyl group, and the C-C bond within the allyl moiety itself. Computational chemistry provides preliminary data on this flexibility, indicating three rotatable bonds. The molecule's conformation is a balance between steric hindrance and the potential for intramolecular hydrogen bonding.

The thiourea backbone (-NH-C(S)-NH-) can adopt several conformations. The orientation of the substituents (allyl and pyridin-4-yl) relative to the thiocarbonyl group (C=S) is critical. Generally, thiourea derivatives can exist in cis or trans conformations with respect to the C-N bonds. For N,N'-disubstituted thioureas, this leads to three possible planar conformations: trans-trans, trans-cis, and cis-cis.

In a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, computational studies using Density Functional Theory (DFT) have been employed to map the molecular energy profile. researchgate.net By systematically rotating key dihedral angles, energy minima corresponding to stable conformations were identified. A similar approach for this compound would involve mapping the potential energy surface by varying the dihedral angles of the pyridinyl and allyl groups relative to the thiourea plane. It is anticipated that the most stable conformer would seek to minimize steric repulsion between the bulky pyridinyl group and the allyl group, likely favoring a trans orientation of these groups relative to the C=S bond.

Table 1: Key Torsional Angles in this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(allyl)-N-C(S)-N | Rotation of the allyl group | Influences steric interactions with the pyridinyl group and potential for intramolecular H-bonding. |

| N-C(S)-N-C(pyridinyl) | Rotation of the pyridinyl group | Governs the overall shape and steric profile of the molecule. |

| C=C-C-N | Rotation within the allyl group | Affects the spatial orientation of the vinyl group. |

This table represents a theoretical framework for conformational analysis. Specific energy values require dedicated computational studies.

This compound can theoretically exist in two tautomeric forms: the thione form (A) and the thiol form (B), which is also known as an isothiourea. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in the formation of a thiol group (-SH) and a carbon-nitrogen double bond (C=N).

Figure 1: Thione-Thiol Tautomerism

In the vast majority of simple and substituted thioureas, the thione form is overwhelmingly more stable than the thiol form in both the solid state and in solution. Theoretical studies on related molecules, such as 1,2,4-triazole-3-thione derivatives, consistently show through quantum chemical calculations (like HF and B3LYP methods) that the thione tautomer is the most stable species in the gas phase. researchgate.net

Experimental evidence from spectroscopic methods can be used to identify the predominant tautomer.

Infrared (IR) Spectroscopy: The thione form is characterized by a strong absorption band for the C=S stretching vibration, typically found in the region of 700-850 cm⁻¹. The N-H stretching vibrations would also be prominent. The thiol form, conversely, would exhibit a C=N stretching band (around 1600-1650 cm⁻¹) and a weak S-H stretching band (around 2550-2600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H protons of the thione form would appear as distinct signals. In the thiol form, one of these would be replaced by a signal for the S-H proton, which is often broader and may exchange with solvent protons. ¹³C NMR would show a characteristic signal for the C=S carbon in the thione form at a significantly downfield chemical shift (typically >180 ppm).

While specific experimental spectra for this compound are not detailed in the literature, data from analogous compounds strongly suggest that it exists almost exclusively in the thione form under normal conditions. The energy barrier for the proton transfer to the thiol form is generally high, making it a minor and transient species in the equilibrium.

Table 2: Predicted Spectroscopic Data for Tautomeric Forms

| Tautomer | Predicted ¹³C NMR (C=S or C=N) | Predicted IR Bands (cm⁻¹) |

| Thione | > 180 ppm | ~3200-3400 (N-H), ~700-850 (C=S) |

| Thiol | ~150-160 ppm | ~3200-3400 (N-H), ~2550-2600 (S-H), ~1600-1650 (C=N) |

This table is based on typical values for thiourea and related compounds and serves as a predictive guide.

Intermolecular Interactions and Supramolecular Self Assembly of Thiourea Derivatives

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are anticipated to be the primary organizing force in the crystal lattice of 1-Allyl-3-(pyridin-4-yl)thiourea. The thiourea (B124793) moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=S), while the pyridyl nitrogen adds another potent acceptor site.

N-H···S and C-H···S Interactions

The most characteristic interaction in thiourea derivatives is the N-H···S hydrogen bond. It is highly probable that molecules of this compound would form centrosymmetric dimers via a pair of N-H···S hydrogen bonds, creating a stable eight-membered ring motif. This is a very common and robust synthon in the crystal engineering of thioureas.

Role of Intramolecular and Intermolecular Hydrogen Bonds in Stabilization

While intermolecular hydrogen bonds are dominant, the potential for intramolecular hydrogen bonds exists, depending on the conformation of the molecule. A specific rotation around the C-N bonds could potentially bring one of the N-H groups in proximity to the pyridyl nitrogen, forming an intramolecular N-H···N bond. However, the formation of robust intermolecular N-H···S and N-H···N(pyridyl) hydrogen bonds is generally more favorable and plays a more significant role in the stabilization of the extended crystal structure. These intermolecular bonds link the individual molecules into chains, sheets, or more complex 3D networks.

Contributions of Non-Covalent Interactions to Crystal Packing

Beyond the dominant hydrogen bonds, a suite of weaker non-covalent interactions is crucial for the efficient and dense packing of molecules in the crystal.

C-H···π and π···π Stacking Interactions

The electron-rich π-system of the pyridin-4-yl ring is a key participant in further non-covalent interactions. It is highly likely that C-H···π interactions would be present, where C-H bonds from the allyl group or adjacent pyridyl rings are directed towards the face of the pyridine (B92270) ring.

Furthermore, π···π stacking interactions between the pyridyl rings of adjacent molecules are expected to be a significant feature. These interactions, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion, would organize the molecules into stacks or columns, contributing significantly to the cohesion of the crystal.

σ-Hole(S)···π Interactions and their Energetic Significance

A more subtle but energetically important interaction that could be present is the σ-hole interaction involving the sulfur atom. The sulfur atom in the thiourea group possesses two regions of positive electrostatic potential, known as σ-holes, located on the extensions of the C-S covalent bond. researchgate.net These positive regions can be attracted to the electron-rich face of the pyridyl π-system of a neighboring molecule, forming a σ-hole(S)···π interaction. researchgate.net This highly directional interaction would provide additional stability to the crystal packing and has been shown to be energetically significant in similar sulfur-containing heterocyclic structures.

Supramolecular Chemistry and Crystal Engineering

The study of how molecules interact to form larger, ordered structures is the realm of supramolecular chemistry, with crystal engineering being a sub-discipline focused on the design and synthesis of crystalline solids with desired properties. The rational design of such materials hinges on a deep understanding of intermolecular forces.

Mechanisms of Supramolecular Self-Assembly

In the context of thiourea derivatives, self-assembly is primarily driven by a combination of non-covalent interactions. The most significant of these is hydrogen bonding. The thiourea group possesses two N-H donor sites and a C=S acceptor site, facilitating the formation of strong and directional hydrogen bonds. These can lead to the creation of well-defined one-dimensional chains or two-dimensional sheets.

Design Principles for Novel Supramolecular Architectures

The design of new supramolecular architectures relies on the predictable nature of certain intermolecular interactions. For thiourea-containing molecules, the robust nature of the N-H···S hydrogen bond often leads to the formation of a characteristic one-dimensional tape or ribbon motif. By introducing other functional groups, such as the pyridyl ring in this compound, crystal engineers can aim to link these primary motifs into higher-order structures.

For instance, the pyridyl nitrogen could be targeted to coordinate with a metal center, bridging the hydrogen-bonded thiourea chains into a metal-organic framework. Alternatively, by introducing substituents on the pyridine ring, one could systematically tune the electronic properties and steric profile of the molecule to favor specific packing arrangements. The allyl group, with its potential for reactivity, could also be envisioned as a site for post-synthetic modification of a pre-formed supramolecular assembly.

While these principles are well-established, their specific application to this compound remains a matter of theoretical consideration. The lack of empirical data for this compound means that its actual supramolecular behavior is yet to be discovered. Future research, beginning with the successful crystallization and structural determination of this molecule, is required to unlock its potential and place it within the broader landscape of thiourea-based supramolecular chemistry.

Coordination Chemistry of 1 Allyl 3 Pyridin 4 Yl Thiourea Ligands

Ligand Binding Sites and Coordination Modes

The coordination behavior of 1-Allyl-3-(pyridin-4-yl)thiourea is dictated by the presence of several nucleophilic centers. The soft sulfur atom and the harder nitrogen atoms of the pyridine (B92270) ring and thiourea (B124793) group allow this ligand to bind to metal ions in monodentate, bidentate, or bridging fashions.

Monodentate Coordination via Sulfur or Nitrogen Atoms

In its simplest coordination mode, this compound can act as a monodentate ligand. Coordination typically occurs through the soft sulfur atom of the thiocarbonyl group (C=S), which is a common feature for thiourea-type ligands when reacting with soft metal ions. mdpi.comsphinxsai.com This mode of binding is confirmed by spectroscopic data, which shows a characteristic shift in the C=S stretching frequency upon complexation. mdpi.com

Alternatively, monodentate coordination can occur through the nitrogen atom of the pyridine ring. Pyridine and its derivatives are well-known N-donor ligands that form stable complexes with a wide array of transition metals. wikipedia.org In this scenario, the thiourea moiety remains uncoordinated. The choice between sulfur or nitrogen coordination can be influenced by factors such as the hardness or softness of the metal ion (according to HSAB theory) and the reaction conditions.

Bidentate Coordination Involving Nitrogen and Sulfur Donor Atoms

Bidentate coordination involves the simultaneous binding of two donor atoms from the ligand to a metal center. For pyridylthiourea derivatives, this typically involves the sulfur atom and the pyridyl nitrogen atom. In the isomeric ligand, 1-allyl-3-(2-pyridyl)thiourea, bidentate N,S-chelation to a single metal ion like Palladium(II) is a well-documented coordination mode, forming a stable five-membered ring. researchgate.net

For this compound, the nitrogen atom is in the para-position relative to the thiourea group. This spatial separation makes chelation to a single metal center sterically impossible. However, the ligand can still exhibit a bidentate character by binding to two different metal centers, a behavior that falls under the category of a bridging coordination mode.

Multi-dentate and Bridging Coordination Modes

The structure of this compound is ideally suited for acting as a bridging ligand, connecting two or more metal centers to form coordination polymers or polynuclear complexes. The most common bridging mode involves the sulfur atom coordinating to one metal ion while the pyridin-4-yl nitrogen atom binds to another. This S,N-bridging can lead to the formation of one-, two-, or three-dimensional networks. This versatility is a known characteristic of thiourea derivatives containing multiple donor sites. sphinxsai.com This bridging capability allows for the construction of complex supramolecular architectures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and bonding.

Complexation with Transition Metals (e.g., Palladium, Platinum, Nickel, Copper, Zinc, Rhodium)

Thiourea derivatives are known to form complexes with a wide range of transition metals. While specific studies on this compound are limited, the coordination chemistry of analogous pyridyl and acyl thioureas suggests its capability to form stable complexes with metals such as palladium, platinum, nickel, copper, zinc, and rhodium. mdpi.comresearchgate.netnih.gov

For instance, palladium(II) and platinum(II) readily form square planar complexes with thiourea ligands. mdpi.com Copper, zinc, and nickel have also been shown to coordinate with various thiourea derivatives, often resulting in tetrahedral or octahedral geometries depending on the stoichiometry and the presence of other ligands. researchgate.net Half-sandwich complexes containing rhodium have also been synthesized with pyridyl thiourea ligands. nih.gov

| Metal Ion | Typical Geometry | Ligand Type | Reference |

|---|---|---|---|

| Palladium(II) | Square Planar | 1-allyl-3-(2-pyridyl)thiourea | researchgate.net |

| Platinum(II) | Square Planar | Heterocyclic thiourea | mdpi.com |

| Nickel(II) | Octahedral | N-di(pyridin-2-yl)thiourea | researchgate.net |

| Copper(II) | Octahedral | N-di(pyridin-2-yl)thiourea | researchgate.net |

| Zinc(II) | Tetrahedral/Octahedral | N-Phenylmorpholine-4-carbothioamide | mdpi.com |

| Rhodium(III) | Octahedral (Half-sandwich) | Pyridyl thiourea | nih.gov |

Spectroscopic Investigations of Metal-Thiourea Complexes

Spectroscopic methods are essential for characterizing the coordination of this compound to metal ions. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide direct evidence of bonding.

Infrared (IR) Spectroscopy: Upon coordination to a metal, the IR spectrum of the ligand shows distinct shifts in key vibrational bands. Coordination through the sulfur atom leads to a decrease in the frequency of the ν(C=S) stretching vibration and an increase in the frequency of the ν(C-N) vibration. mdpi.com This is due to the weakening of the C=S double bond and a strengthening of the C-N bond upon M-S bond formation.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are sensitive to the coordination environment. In ¹H NMR, the proton signals of the NH groups and the pyridine ring are typically shifted downfield upon complexation, indicating a change in the electronic environment. mdpi.comresearchgate.net In ¹³C NMR, the thiocarbonyl carbon (C=S) signal shows a significant downfield shift upon coordination through the sulfur atom, reflecting a decrease in its electron density. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. For the related 1-allyl-3-(2-pyridyl)thiourea palladium complexes, the π → π* and n → π* transitions of the ligand experience shifts upon coordination, and new charge-transfer bands (N→Pd, S→Pd) appear. researchgate.net

| Spectroscopic Technique | Observed Change | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Decrease in ν(C=S) frequency | Coordination via sulfur atom | mdpi.com |

| IR Spectroscopy | Increase in ν(C-N) frequency | Increased double bond character of C-N | mdpi.com |

| ¹H NMR Spectroscopy | Downfield shift of NH and pyridyl protons | Deshielding due to coordination | researchgate.net |

| ¹³C NMR Spectroscopy | Downfield shift of C=S signal | Reduced electron density on thiocarbonyl carbon | mdpi.com |

| UV-Vis Spectroscopy | Hypsochromic/Bathochromic shifts of ligand bands and appearance of new charge-transfer bands | Ligand-metal interaction and charge transfer | researchgate.netutm.my |

X-ray Crystallographic Analysis of Metal-Thiourea Complexes

No crystallographic data, such as single-crystal X-ray diffraction results, for any metal complex of this compound could be located. This includes the absence of retrievable crystallographic information files (CIFs) or published tables of bond lengths, bond angles, unit cell dimensions, and space groups. While research exists for complexes with analogous ligands (e.g., those with different pyridine isomers or alternative substituent groups), this information cannot be used to describe the specific structural chemistry of the target compound.

Stereochemical Aspects in Metal-Thiourea Complexes

The formation of cis- and trans-isomers is a well-documented phenomenon in square-planar complexes, typically those of d⁸ metals like Palladium(II) and Platinum(II), with the general formula MA₂B₂. libretexts.orglibretexts.orgyoutube.com Studies on other thiourea derivatives have shown the formation of such isomers. For example, complexes of N-phenyl-N-(2-thiazoyl)thiourea with palladium(II) and platinum(II) have been shown to form trans and cis isomers, respectively. researchgate.net However, there are no specific studies detailing the synthesis or characterization of square-planar complexes with this compound that would allow for an exploration of its cis/trans isomerism. Without experimental data, any discussion would be purely speculative.

Thiourea-containing ligands can exhibit thione-thiol tautomerism, which can significantly influence their coordination mode (e.g., monodentate vs. bidentate chelation) and the resulting stereochemistry of the metal complex. The equilibrium between the thione (>C=S) and thiol (>C-SH) forms can be affected by factors such as solvent, pH, and coordination to a metal ion. Research on related heterocyclic thiourea derivatives confirms the relevance of tautomeric considerations. researchgate.net Nevertheless, no dedicated research investigating the tautomeric behavior of this compound upon coordination or its subsequent impact on the geometry of its metal complexes has been found.

Theoretical and Computational Chemistry of 1 Allyl 3 Pyridin 4 Yl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of 1-Allyl-3-(pyridin-4-yl)thiourea.

Geometry Optimization and Vibrational Frequency Computations

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide optimized geometries that are in good agreement with experimental data from X-ray crystallography. In a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT calculations at the B3LYP/6-31G(d) level were used to determine its molecular geometry. For this compound, it is expected that the molecule would exhibit a twisted conformation, with the pyridine (B92270) ring and the allyl group being non-coplanar with the thiourea backbone.

Table 1: Predicted Optimized Geometric Parameters for a Thiourea Derivative Backbone (Analog Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.678 | - | - |

| C-N (pyridyl) | 1.385 | - | - |

| C-N (allyl) | 1.365 | - | - |

| N-C-N | - | 117.5 | - |

| C-N-C (pyridyl) | - | 126.8 | - |

| C-N-C (allyl) | - | 123.4 | - |

| Pyridyl-N-C=S | - | - | ~40-50 |

| Allyl-N-C=S | - | - | ~180 |

Note: The data in this table is based on typical values found in DFT studies of similar thiourea derivatives and is intended to be illustrative for this compound.

Vibrational frequency computations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to validate the computational method. For a similar compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, vibrational frequencies were calculated using the DFT/B3LYP method with the 6-31G(d) basis set. Key vibrational modes for this compound would include the N-H stretching, C=S stretching, C-N stretching, and the vibrations associated with the pyridine and allyl groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

In studies of thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea core, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is typically distributed over the π-system of the aromatic or heteroaromatic rings. For this compound, the HOMO is expected to be concentrated on the thiourea moiety, while the LUMO would likely be located on the pyridin-4-yl ring. The energy gap for similar thiourea compounds has been calculated using DFT, providing insights into their charge transfer characteristics.

Table 2: Predicted Frontier Molecular Orbital Energies for a Pyridinyl Thiourea Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are illustrative and based on DFT calculations for structurally related compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show the most negative potential (red/yellow regions) around the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine ring, making them the most probable sites for interaction with electrophiles. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue regions), indicating their susceptibility to deprotonation or interaction with nucleophiles. MEP analysis has been successfully applied to understand the reactivity of similar heterocyclic compounds.

Global Reactivity Descriptors (Hardness, Softness, Electronegativity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S) : Is the reciprocal of chemical hardness (S = 1/2η) and indicates the molecule's polarizability.

These descriptors are instrumental in predicting the behavior of molecules in chemical reactions. For instance, the principle of maximum hardness states that molecules tend to react in a way that increases their hardness. DFT calculations on related thiourea compounds have been used to compute these descriptors and rationalize their reactivity.

Table 3: Predicted Global Reactivity Descriptors for a Pyridinyl Thiourea Analog

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Global Softness (S) | 0.227 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Advanced Computational Modeling Approaches

Beyond DFT, other computational methods can be employed to further investigate the properties and potential activities of this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (General)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a typical QSAR study, molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

While no specific QSAR studies on this compound were identified in the reviewed literature, the general methodology is highly applicable. For a series of analogous thiourea derivatives, a QSAR model could be developed to predict their potential biological activities, such as antimicrobial or anticancer effects. The descriptors used in such a model could include those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) as well as other properties like molecular weight, logP, and topological indices. The development of a robust QSAR model would facilitate the virtual screening and rational design of new, more potent thiourea-based therapeutic agents.

Molecular Docking and Molecular Dynamics Simulations (General Ligand-Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to a protein or other macromolecular target. By estimating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, molecular docking can elucidate the structural basis of a ligand's biological activity.

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules. This allows for the assessment of the stability of the binding pose obtained from docking and can reveal important conformational changes in both the ligand and the target that may occur upon binding.

A comprehensive search of the scientific literature did not yield any specific studies on the molecular docking or molecular dynamics simulations of this compound with any biological target. Therefore, there is no available data on its binding modes or the dynamic stability of its potential complexes.

Solvation Analysis Using Continuum Models (e.g., Polarizable Continuum Model)

Solvation plays a critical role in chemical and biological processes. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to study the effects of a solvent on a solute molecule. In PCM, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This approach allows for the calculation of solvation free energy and the investigation of how the solvent influences the electronic structure, geometry, and properties of the solute.

A thorough review of published research indicates that no specific solvation analysis of this compound using the Polarizable Continuum Model or other continuum models has been reported. Consequently, there is no data available regarding its solvation free energy or the solvent's effect on its molecular properties.

Intermolecular Interaction Energy Decomposition Analysis

Contributions of Electrostatic, Dispersion, and Orbital Interactions to Stability

Intermolecular interaction energy decomposition analysis (EDA) is a quantum chemical method used to break down the total interaction energy between two or more molecules into physically meaningful components. These components typically include:

Electrostatic interactions: The classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules.

Dispersion interactions: A quantum mechanical effect arising from the correlated fluctuations of electron clouds, also known as London dispersion forces.

Orbital (or Induction/Polarization) interactions: The stabilization resulting from the distortion of the electron clouds of the interacting molecules in the presence of each other. This term also includes charge transfer effects.

By quantifying these contributions, EDA provides a detailed understanding of the nature of the forces that hold a molecular complex together.

No studies performing an intermolecular interaction energy decomposition analysis on dimers or clusters of this compound were found in the scientific literature. As a result, there is no quantitative data on the contributions of electrostatic, dispersion, and orbital interactions to the stability of its potential intermolecular complexes.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. QTAIM can identify and characterize both covalent and non-covalent interactions by locating bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the interactions.

Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and characterize weak non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates surfaces that distinguish between attractive (e.g., hydrogen bonds) and repulsive (steric clashes) interactions in real space, providing a qualitative picture of the non-covalent interaction landscape.

A search of the available scientific literature revealed no publications that have applied QTAIM or RDG analysis to this compound. Therefore, there is no data on its topological electron density properties or a visualization of its non-covalent interactions using these methods.

Chemical Reactivity and Derivatization Studies of 1 Allyl 3 Pyridin 4 Yl Thiourea

Reactions Involving the Thiourea (B124793) Moiety

The thiourea core of 1-Allyl-3-(pyridin-4-yl)thiourea is a versatile functional group, participating in a range of reactions that are fundamental to its derivatization.

The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a key reaction involving the thiourea moiety. mdpi.comencyclopedia.pubnih.govacsgcipr.org This reaction is highly atom-efficient and is often catalyzed by weak bases or phosphines. nih.govresearchgate.net The reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile. encyclopedia.pubnih.gov In the context of this compound, the thione group can tautomerize to a thiol, making it a suitable donor for thia-Michael additions. This reactivity allows for the formation of new carbon-sulfur bonds, enabling the synthesis of more complex molecular architectures. The efficiency of these reactions can be influenced by the choice of catalyst and solvent. nih.gov

The sulfur atom in the thiourea group is susceptible to oxidation. Under controlled conditions, this can lead to the formation of disulfide bonds. nih.gov This reaction typically proceeds through a sulfenic acid intermediate, which is highly reactive and readily combines with another thiol to form a disulfide. nih.gov This type of transformation is significant in various chemical and biological processes. The formation of disulfide-linked dimers of this compound or its derivatives represents a potential pathway for creating molecules with unique structural and functional properties.

Cyclization Reactions and Heterocycle Synthesis

The reactive nature of the thiourea moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

The synthesis of thiazoline (B8809763) derivatives can be achieved through the electrophilic cyclization of N-allylthioamides. rsc.org In a similar fashion, the allyl group and the thiourea moiety of this compound can undergo intramolecular cyclization in the presence of an electrophile. This reaction typically involves the attack of the sulfur atom on the activated allyl group, leading to the formation of a five-membered thiazoline ring. This method provides a direct route to functionalized thiazoline compounds. acs.org

This compound serves as a versatile building block for the synthesis of pyrimidine (B1678525) and thiadiazole heterocycles. bu.edu.egsbq.org.brjocpr.combu.edu.egnih.gov

Pyrimidine Derivatives: Pyrimidines can be synthesized by condensing thiourea derivatives with 1,3-dicarbonyl compounds or their equivalents. bu.edu.egnih.govoiccpress.com The thiourea part of this compound provides the N-C-N fragment required for the formation of the pyrimidine ring. These reactions often proceed through a cyclocondensation mechanism.

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.brjocpr.com By reacting this compound with appropriate reagents, such as α-haloketones or carboxylic acid derivatives, it is possible to construct the 1,3,4-thiadiazole (B1197879) ring. jocpr.combu.edu.egmdpi.com For instance, reaction with an acyl halide followed by cyclization can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.com

The following table summarizes some of the heterocyclic systems that can be synthesized from this compound and related thiourea derivatives.

| Starting Material Analogue | Reagent | Resulting Heterocycle | Reference |

| Thiourea | 1,3-Dicarbonyl Compound | Pyrimidine | bu.edu.eg |

| Thiosemicarbazide | Carboxylic Acid | 1,3,4-Thiadiazole | sbq.org.brjocpr.com |

| N-Allylthioamide | Electrophile | Thiazoline | rsc.org |

Chemical Transformations at the Allyl and Pyridyl Moieties

Beyond the thiourea group, the allyl and pyridyl functionalities of this compound offer additional sites for chemical modification.

Allyl Group: The double bond of the allyl group is susceptible to a variety of reactions. For instance, it can undergo electrophilic addition with halogens or hydrogen halides. It can also participate in radical additions and various metal-catalyzed cross-coupling reactions. The allyl group can also be involved in cyclization reactions, as seen in the formation of thiazoline derivatives. rsc.orgmdpi.com

Pyridyl Moiety: The pyridine (B92270) ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen atom in the pyridine ring can be alkylated or oxidized. Furthermore, the pyridyl group can act as a ligand in the formation of metal complexes. nih.govsigmaaldrich.com The reactivity of the pyridine ring can be influenced by the nature of the substituents present on it.

The diverse reactivity of this compound makes it a valuable and versatile scaffold in synthetic organic chemistry, enabling the generation of a wide array of more complex and potentially functional molecules. nih.govnih.govnih.govresearchgate.netresearchgate.net

Emerging Research Directions and Advanced Academic Applications

Catalytic Applications in Organic Synthesis

Thiourea (B124793) derivatives have emerged as powerful tools in organic synthesis, acting as organocatalysts and as ligands in metal-catalyzed reactions. Their effectiveness stems from their capacity for hydrogen bonding, which can activate substrates and stabilize transition states.

Organocatalysis and Asymmetric Catalysis Using Thiourea Scaffolds

Thiourea-based organocatalysis leverages the ability of the thiourea group to act as a hydrogen-bond donor, activating electrophiles and facilitating a wide range of organic transformations. wikipedia.orgacs.org This non-covalent mode of catalysis is considered a green and sustainable approach, often requiring only small amounts of the catalyst and proceeding under mild, metal-free conditions. wikipedia.orgrsc.org

Key Features of Thiourea Organocatalysis:

Hydrogen Bonding: The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with Lewis basic functional groups, such as carbonyls and nitro groups. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org

Bifunctionality: Chiral thiourea catalysts often incorporate a basic functional group, such as a tertiary amine, in addition to the thiourea moiety. nih.gov This allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted or Lewis base catalysis), leading to highly efficient and stereoselective reactions. rsc.orgjst.go.jp

Asymmetric Induction: The incorporation of chiral scaffolds, such as those derived from amino acids or Cinchona alkaloids, into the thiourea structure enables the catalysis of asymmetric reactions, yielding products with high enantiomeric excess. nih.govjst.go.jp This is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Thiourea organocatalysts have been successfully applied to a variety of asymmetric reactions, including:

Michael additions rsc.orgnih.gov

Mannich reactions acs.orgrsc.org

Strecker reactions wikipedia.orgacs.org

Baylis-Hillman reactions acs.orgrsc.org

Cyanosilylation of ketones acs.orgacs.org

The development of bifunctional thiourea catalysts has been a significant advancement, allowing for highly controlled and selective transformations. jst.go.jpnih.gov For instance, catalysts combining a thiourea unit with a tertiary amine can effectively promote the enantioselective cyanosilylation of ketones by activating both the ketone and the cyanide source. acs.org

Metal-Thiourea Complexes in Catalytic Processes

In addition to their role as organocatalysts, thiourea derivatives, including 1-allyl-3-(pyridin-4-yl)thiourea, can act as versatile ligands for transition metals, forming stable complexes with diverse catalytic applications. nih.govmdpi.com The sulfur atom of the thiourea group is a soft donor, readily coordinating to various metal centers. The nitrogen atoms can also participate in coordination, leading to different binding modes (monodentate, bidentate, or bridging). mdpi.com

Metal-thiourea complexes have shown promise in various catalytic reactions. google.comrsc.org The electronic properties of the thiourea ligand can be tuned by modifying the substituents on the nitrogen atoms, thereby influencing the reactivity and selectivity of the metal catalyst. The presence of the pyridyl group in this compound provides an additional coordination site, potentially leading to the formation of multinuclear complexes or influencing the catalytic activity through electronic effects.

Recent research has explored the use of gold(I) and silver(I) complexes with phosphine-functionalized thiourea ligands for catalytic applications. nih.gov These complexes have demonstrated interesting reactivity, with the coordination mode of the thiourea ligand (P-monodentate vs. P,S-bidentate) depending on the metal center.

Applications in Materials Science and Engineering

The unique properties of thiourea derivatives also lend themselves to applications in materials science, where they can be incorporated into functional materials and polymers.

Development of Novel Functional Materials

Thiourea derivatives are being investigated as building blocks for novel functional materials due to their ability to form well-defined supramolecular structures through hydrogen bonding. researchgate.netnih.gov These interactions can direct the assembly of molecules into organized architectures, leading to materials with specific properties.

One area of interest is the development of molecularly imprinted polymers (MIPs) using thiourea derivatives as functional monomers. researchgate.netnih.gov MIPs are polymers with "memory" for a specific template molecule, created by polymerizing functional and cross-linking monomers in the presence of the template. The thiourea group's hydrogen-bonding capability makes it an excellent functional monomer for imprinting templates that can act as hydrogen-bond acceptors. For example, thiourea derivatives have been studied for their potential in creating MIPs for the selective recognition of arsenous acid (H₃AsO₃). researchgate.netnih.gov Theoretical and experimental studies have shown that the binding interactions between the thiourea monomer and the arsenous acid template are primarily hydrogen bonds. nih.gov

Potential in Polymer Chemistry and Additives

Thiourea and its derivatives have found applications in polymer chemistry, both as monomers and as additives to modify the properties of existing polymers. The reactivity of the thiourea group allows for its incorporation into polymer backbones or as pendant groups.

For instance, allyl thiourea can be copolymerized with other monomers, such as acrylic acid, to create polymers with specific functionalities. google.com These copolymers have been explored for use as depressants in the beneficiation of sulfide (B99878) minerals. google.com The thiourea groups in the polymer can selectively interact with the surface of certain minerals, preventing their flotation and allowing for the separation of valuable minerals.

Furthermore, thiourea derivatives like ethylene (B1197577) thiourea (ETU) are used as accelerators in the vulcanization of halogenated polymers such as polychloroprene and chlorosulfonated polyethylene. youtube.com The thiourea group reacts with the halogen atoms in the polymer backbone to form strong, stable cross-links, enhancing the mechanical properties of the rubber. youtube.com

Applications in Analytical Chemistry and Sensing

The ability of the thiourea moiety to bind to various anions and metal ions through hydrogen bonding and coordination has made it a popular component in the design of chemical sensors. tandfonline.comoup.com These sensors can detect and quantify the presence of specific analytes, often with high selectivity and sensitivity.

Thiourea-based chemosensors typically consist of a thiourea recognition unit linked to a signaling unit, such as a chromophore or fluorophore. tandfonline.com Upon binding of the target analyte to the thiourea group, a change in the electronic properties of the signaling unit occurs, resulting in a detectable colorimetric or fluorescent response. tandfonline.comdigitellinc.com

Examples of Thiourea-Based Sensors:

Anion Sensing: Thiourea derivatives have been extensively studied for their ability to sense anions such as fluoride (B91410), cyanide, and acetate. tandfonline.comoup.com The binding of the anion to the N-H protons of the thiourea group can lead to a color change or a change in fluorescence intensity.

Metal Ion Sensing: The sulfur atom of the thiourea group can coordinate to various metal ions, making them suitable for the development of metal ion sensors. oup.com

Electrochemical Sensing: Thiourea-based materials have also been used to fabricate electrochemical sensors. For example, a sensor based on cobalt oxide-doped manganese oxide nanoparticles has been developed for the sensitive detection of thiourea itself. nih.gov

The pyridyl group in this compound can also play a role in sensing applications. It can act as an additional binding site for metal ions or influence the electronic properties of the molecule, potentially enhancing the sensitivity or selectivity of the sensor.

Development of Chemosensors and Anion Sensors

The development of selective and sensitive chemosensors is a critical area of research with applications in environmental monitoring, industrial process control, and biomedical diagnostics. The structural components of this compound make it an intriguing candidate for the design of such sensors. The thiourea group is a well-established hydrogen bond donor, capable of interacting with various anions. nih.govresearchgate.net The pyridine (B92270) ring, a common motif in chemosensors, can also participate in anion binding and can be functionalized to modulate the sensor's properties. nih.gov

Research on analogous pyridyl thiourea compounds has demonstrated their potential in ion recognition. For instance, a rhodamine-labeled pyridyl thiourea derivative has been synthesized and shown to selectively recognize fluoride (F⁻) and aluminum (Al³⁺) ions in acetonitrile, and Al³⁺ and silver (Ag⁺) ions in a mixed aqueous solution through distinct colorimetric and fluorescent responses. tandfonline.com This suggests that this compound could be similarly developed into a chemosensor. The binding of an anion or cation to the thiourea and pyridine moieties could induce a conformational change or alter the electronic properties of the molecule, leading to a detectable signal.

Role in Heavy Metal Ion Removal and Environmental Applications

The presence of heavy metal ions in industrial wastewater is a significant environmental concern. The pyridine and thiourea functional groups in this compound suggest its potential as a chelating agent for the removal of such ions. The nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the thiourea group can act as donor atoms, forming stable complexes with various metal ions.

The demonstrated ability of a related pyridyl thiourea compound to sense Ag⁺ and Al³⁺ ions provides indirect evidence of its metal-binding capabilities. tandfonline.com This suggests that this compound could be employed in environmental remediation efforts, such as in the development of adsorbents or extractants for heavy metal ions from contaminated water sources. The allyl group also presents an opportunity for the immobilization of the molecule onto a solid support, such as a polymer resin, to create a reusable system for heavy metal removal.

Computational Design and Prediction of Advanced Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new materials. Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure and properties of compounds like this compound.

Predicting Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a variety of advanced technologies, including telecommunications, optical computing, and frequency conversion. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. The structure of this compound, with its pyridine ring (an electron-withdrawing group) and thiourea moiety, suggests that it could possess interesting NLO characteristics.

Computational studies on related compounds have provided a framework for predicting NLO properties. For example, a DFT study on a copper(I) nitrate (B79036) complex containing 1-allyl-3-norbornan-thiourea investigated its second-order NLO properties, calculating the first-order hyperpolarizability (β). researchgate.net Similarly, the NLO properties of a chalcone (B49325) derivative with a pyridine ring have been investigated using quantum chemical calculations. ripublication.com These studies typically involve optimizing the molecular geometry and then calculating key NLO parameters such as the dipole moment, polarizability (α), and the first and second-order hyperpolarizabilities (β and γ). A high hyperpolarizability value is indicative of a strong NLO response. For this compound, DFT calculations could be employed to predict these parameters and assess its potential as an NLO material.

Computational Approaches for Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors is a well-established practice in many industries. Thiourea and its derivatives are known to be effective corrosion inhibitors for various metals, and the presence of a pyridine ring can further enhance this activity. Computational methods, particularly DFT, are increasingly used to understand the mechanism of corrosion inhibition and to design more effective inhibitors.

A theoretical study on a closely related molecule, 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, provides significant insight into the potential corrosion inhibition properties of this compound. researchgate.netniscair.res.in In that study, DFT calculations were used to determine a range of quantum chemical parameters that correlate with inhibition efficiency. These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal surface, leading to better inhibition.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, forming a feedback bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger adsorption on the metal surface. researchgate.net

Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions with the metal surface.

Other parameters: Electronegativity (χ), hardness (η), and softness (σ) are also calculated to provide a comprehensive understanding of the inhibitor's reactivity. niscair.res.in

The study on the triazole-thiol derivative found that the thione form exhibited higher inhibition efficiency than the thiol form. niscair.res.in Given the structural similarities, it is highly probable that this compound would also act as an effective corrosion inhibitor. Its adsorption onto a metal surface would likely involve the donation of electrons from the sulfur and nitrogen atoms to the metal, as well as potential π-electron interactions from the pyridine ring. Computational analysis of this compound using similar DFT methods would allow for the prediction of its inhibition efficiency and a detailed understanding of its interaction with different metal surfaces.

Below is an interactive data table summarizing the key computational parameters and their significance in predicting the properties of corrosion inhibitors, based on the study of the related triazole-thiol compound.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| E_HOMO | Higher values indicate a stronger ability to donate electrons, leading to better inhibition. |

| E_LUMO | Lower values suggest a greater capacity to accept electrons, enhancing the inhibitor's adsorption. |

| Energy Gap (ΔE) | A smaller gap facilitates electron transfer and is associated with higher inhibition efficiency. researchgate.net |

| Dipole Moment (μ) | A larger dipole moment can increase the electrostatic interaction with the metal surface. |

| Electronegativity (χ) | Relates to the ability of the molecule to attract electrons. |

| Hardness (η) | A measure of the molecule's resistance to charge transfer. |

| Softness (σ) | The reciprocal of hardness; higher softness indicates greater reactivity. |

Q & A

Q. What controls are essential when studying the compound’s role in radical scavenging?

- Methodological Answer : Include positive controls (e.g., ascorbic acid), negative controls (solvent-only), and ROS-specific probes (DCFH-DA for HO). Use EPR with spin traps (DMPO) to detect radical intermediates. Account for auto-oxidation by purging reactions with N. Replicate under varying O levels to isolate scavenging efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.